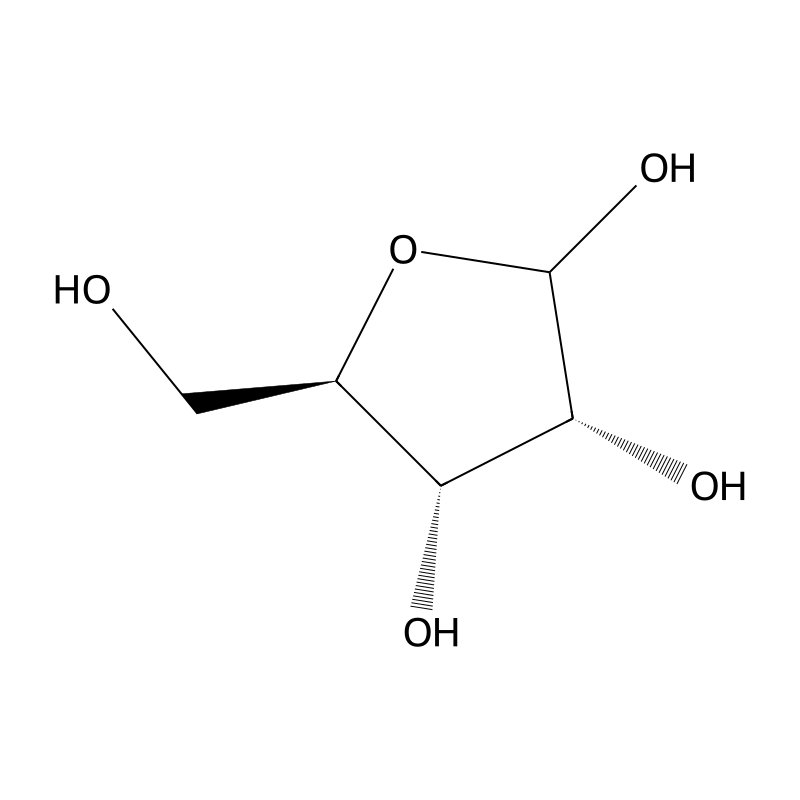

D-ribofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nucleoside and Nucleotide Synthesis

D-Ribofuranose serves as a key starting material for the synthesis of nucleosides and nucleotides [1]. These molecules are formed when D-ribofuranose links with a nitrogenous base (like adenine or guanine) through a glycosidic bond. Nucleotides further contain a phosphate group, essential for energy transfer in cells. Researchers utilize D-ribofuranose to synthesize modified nucleosides and nucleotides with specific functionalities. These modified molecules can be used to study cellular processes, develop new diagnostic tools, and even create novel therapeutic agents [2].

D-ribofuranose is a five-carbon sugar (pentose) that exists primarily in a cyclic form known as β-D-ribofuranose. It is a crucial component of ribonucleic acid (RNA), forming the backbone of RNA molecules, which play vital roles in genetic transcription and protein synthesis. D-ribofuranose is an aldopentose, meaning it contains an aldehyde group and five carbon atoms. In solution, D-ribofuranose predominantly exists in its furanose form, with approximately 24% of ribose molecules existing as furanoses at room temperature .

D-ribofuranose is integral to several biological processes. It serves as a building block for ribonucleosides like adenosine and guanosine, which are essential for various cellular functions. The phosphorylated derivatives of D-ribofuranose, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), are critical for energy transfer and redox reactions in metabolic pathways . Furthermore, D-ribofuranose derivatives are involved in signaling pathways via cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .

D-ribofuranose can be synthesized through several methods:

- Biological Fermentation: Commercial production often relies on fermentation processes using genetically modified microorganisms like Bacillus subtilis, which convert glucose into D-ribofuranose through intermediary compounds like gluconate and ribulose .

- Chemical Synthesis: Various chemical methods exist for synthesizing D-ribofuranose, including the Vorbrüggen reaction, which involves a series of steps to prepare nucleobases that react with protected ribofuranoses .

- Isomerization: D-ribofuranose can also be synthesized from its linear form through controlled isomerization processes under specific conditions, such as temperature gradients that enhance the stability of the furanose form .

D-ribofuranose has numerous applications across various fields:

- Pharmaceuticals: It is a precursor for synthesizing ribonucleosides used in antiviral drugs and antibiotics.

- Biotechnology: D-ribofuranose derivatives are utilized in molecular biology techniques, including polymerase chain reaction (PCR) and RNA aptamer technologies.

- Food Industry: As a sugar component, it may be used in food products for flavoring or preservation purposes.

Studies on D-ribofuranose interactions focus on its role in biochemical pathways and its interactions with enzymes. For instance, ribokinase catalyzes the conversion of D-ribose to D-ribose-5-phosphate, highlighting its significance in metabolic pathways . Additionally, research into its structural properties has revealed how modifications at various positions can influence its stability and reactivity within biological systems .

D-ribofuranose shares similarities with other pentoses and hexoses but possesses unique features that distinguish it:

| Compound | Structure | Unique Features |

|---|---|---|

| D-deoxyribofuranose | Similar pentose | Lacks one hydroxyl group compared to D-ribofuranose; crucial for DNA structure. |

| D-xylose | Pentose | Different configuration; involved in plant polysaccharides. |

| D-arabinose | Pentose | Distinct stereochemistry; found in plant gums. |

| D-glucose | Hexose | Six-carbon structure; primary energy source for cells. |

D-ribofuranose's unique role as a component of RNA sets it apart from these similar compounds, emphasizing its importance in genetic material and cellular function .

The synthesis of D-ribofuranose derivatives relies heavily on the strategic use of protecting groups to achieve regioselective transformations [3] [4]. These protecting groups must be compatible with subsequent synthetic steps while providing orthogonal deprotection conditions.

Acetal and Ketal Protecting Groups

Isopropylidene acetals represent one of the most widely employed protecting groups in ribofuranose chemistry [5]. The formation of isopropylidene derivatives occurs through acid-catalyzed condensation of D-ribose with acetone, typically using p-toluenesulfonic acid as catalyst [6]. This reaction preferentially protects 1,2-diol systems over 1,3-diols, providing excellent regioselectivity. The isopropylidene group demonstrates remarkable stability under basic conditions while remaining labile to acidic hydrolysis using 60% aqueous acetic acid [5].

Benzylidene acetals offer complementary regioselectivity, preferentially protecting 1,3-diol arrangements [7] [8]. The formation of benzylidene derivatives using benzaldehyde in the presence of acid catalysts provides access to differentially protected ribofuranose scaffolds. Recent investigations have clarified mechanistic aspects of benzylidene protection, including side reactions and structural rearrangements that can occur under various reaction conditions [8].

Ether-Based Protecting Groups

Benzyl ethers constitute the backbone of many ribofuranose synthetic sequences due to their exceptional stability under basic and neutral conditions [9]. Installation typically employs benzyl bromide with sodium hydride or silver oxide, achieving preferential protection of primary alcohols over secondary ones. The orthogonal deprotection via catalytic hydrogenation using palladium on carbon provides clean removal without affecting other functional groups [10].

Silyl ether protecting groups, particularly trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives, offer excellent selectivity for primary alcohols [9]. The installation using silyl chlorides with imidazole base provides mild reaction conditions, while deprotection with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride allows selective removal [9]. The hierarchical stability of silyl ethers (TMS < TBDMS < TBDPS) enables sophisticated protection strategies.

Ester Protecting Groups

Acetyl esters provide readily accessible protection through treatment with acetic anhydride in pyridine [11]. While lacking regioselectivity, acetyl groups offer base-labile protection that can be removed using sodium methoxide in methanol or ammonia in methanol [10]. The ease of installation and removal makes acetyl protection particularly valuable in multi-step syntheses.

Protection Strategy Optimization

Modern protection strategies increasingly employ one-pot methodologies to minimize synthetic steps [12]. Hung and colleagues developed approaches involving complete trimethylsilylation followed by selective deprotection, enabling the introduction of multiple orthogonal protecting groups in a single operation [3]. This strategy significantly reduces the number of protection/deprotection cycles while maintaining high yields.

Reductive Deoxygenation Approaches

Deoxygenation reactions constitute critical transformations in the synthesis of modified ribofuranose derivatives, particularly for accessing 2'-deoxy and other deoxygenated analogs essential for nucleoside drug development [13] [14].

Barton-McCombie Deoxygenation

The Barton-McCombie reaction represents the gold standard for radical-mediated deoxygenation of carbohydrates [15] [16]. This methodology involves conversion of secondary alcohols to xanthate derivatives followed by radical reduction with tributyltin hydride. The mechanism proceeds through a chain process initiated by thermal decomposition of ditertiary-butyl peroxide or azobisisobutyronitrile [15].

Detailed mechanistic studies have revealed the importance of beta-oxygen effects in ribofuranose systems [16]. The stereochemical configuration around the reaction center significantly influences the efficiency of carbon-oxygen bond cleavage. In beta-xylo-furanose derivatives, favorable orbital interactions between the singly occupied molecular orbital (SOMO) and sigma-star orbitals facilitate efficient deoxygenation, while alpha-ribo-furanose derivatives exhibit reduced reactivity due to unfavorable orbital alignments [16].

Typical reaction conditions involve heating xanthate substrates with tributyltin hydride and azobisisobutyronitrile in refluxing toluene, achieving yields of 70-90% for most ribofuranose derivatives [17]. The method demonstrates excellent functional group compatibility, tolerating tosylate, epoxide, and ketone functionalities without interference [18].

Alternative Radical Methodologies

Thiol-catalyzed radical-chain redox rearrangements of benzylidene acetals provide an elegant alternative to traditional deoxygenation methods [18]. This approach employs silanethiols such as triisopropylsilyl thiol (TIPST) as catalysts, promoting radical-chain deoxygenation at approximately 130°C in octane or chlorobenzene. The reaction achieves monodeoxygenation with yields comparable to Barton-McCombie conditions while offering improved regioselectivity due to different mechanistic pathways [18].

Reductive Displacement Reactions

Direct reductive displacement of activated alcohols provides an alternative deoxygenation strategy [17]. The conversion of 5-deoxy-D-ribofuranose derivatives through tosylate or mesylate intermediates followed by reduction with hydride reagents offers practical advantages for large-scale synthesis. A practical route described by Sairam and colleagues achieved 56% overall yield from D-ribose through methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside intermediates [17].

Enzymatic Deoxygenation

Biological deoxygenation systems, exemplified by ribonucleotide reductase, provide mechanistic insights for synthetic applications [19]. The enzyme-catalyzed reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates proceeds through a radical mechanism involving tyrosyl radicals and iron centers. While not directly applicable to synthetic chemistry, these studies inform the development of biomimetic deoxygenation strategies.

Novel Catalytic Pathways in Ribofuranose Synthesis

Recent advances in catalytic methodology have opened new avenues for ribofuranose derivative synthesis, emphasizing sustainability and efficiency [20] [21] [22].

Biocatalytic Approaches

Enzyme-catalyzed synthesis represents a paradigm shift toward sustainable ribofuranose production [21] [23]. Nucleoside phosphorylases catalyze the reversible phosphorolytic cleavage of nucleosides to nucleobases and ribose-1-phosphate, providing access to this key intermediate with excellent stereoselectivity [23]. Recent developments in deamination-driven biocatalytic cascades have achieved near-total conversions of guanosine to alpha-anomerically pure ribose-1-phosphate with isolated yields up to 79% [21] [23].

The enzymatic interconversion of ribose anomers through D-ribose pyranase demonstrates another valuable biocatalytic transformation [24]. This enzyme, found in bacteria and viruses, catalyzes the equilibrium between beta-D-ribopyranose and beta-D-ribofuranose, facilitating access to the more reactive furanose form for subsequent transformations [24].

C-Ribosylation Catalysis

C-ribosylating enzymes have emerged as powerful tools for nucleoside analog synthesis [22]. These enzymes catalyze the formation of carbon-carbon bonds between ribose derivatives and various acceptor substrates, offering alternatives to traditional glycosidic bond formation. Beta-ribofuranosyl anthranilate synthase (beta-RFAS) enzymes demonstrate remarkable substrate promiscuity, accepting various carboxylated and non-carboxylated substrates for C-ribosylation reactions [22].

Metal-Catalyzed Synthesis

Palladium-catalyzed polymerization of diazoacetates bearing protected sugar substituents represents an innovative approach to ribofuranose-containing polymers [25]. This methodology enables the synthesis of densely packed sugar-containing polymers through C1 polymerization, with protected ribofuranose units providing structural diversity and potential bioactivity [25].

Photocatalytic Methods

Photocatalytic approaches utilizing xanthate chemistry have been adapted for ribofuranose modifications [26]. These methods employ visible light photocatalysis to generate radical intermediates from xanthate precursors, enabling radical addition and cyclization reactions under mild conditions without stoichiometric oxidants [26].

Organocatalytic Strategies

Asymmetric organocatalyzed reactions have found application in the synthesis of ribofuranose analogs [27]. Stereoselective ionic [2+2] cycloaddition reactions using methyl propiolate promoted by methylaluminoxane provide access to spirocyclic ribofuranose scaffolds with high stereochemical control [27].

Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial production of D-ribofuranose derivatives presents numerous technical, economic, and regulatory challenges [28] [29] [30].

Current Production Methods

Industrial D-ribose production currently relies predominantly on microbial fermentation using transketolase-deficient Bacillus subtilis strains [29] [30]. These engineered microorganisms accumulate ribose in fermentation broths, achieving concentrations of 62.1 g/L with yields of 0.40 g/g glucose using optimized corn starch hydrolysate media [31] [32]. Annual global production ranges from 2000-3000 tonnes, primarily serving pharmaceutical and nutraceutical markets [28].

Fermentation Optimization

Optimization of fermentation conditions has focused on maximizing ribose concentration and volumetric productivity [31]. Key parameters include culture temperature (36°C), inoculum volume (10%), initial pH (7.0), and medium composition optimization through statistical design of experiments [31]. The mathematical modeling of medium components and their interactions has enabled prediction of optimal production performance [31].

Alternative fermentation substrates, including D-xylose via the Izumoring route, offer potential advantages by circumventing carbon catabolite repression and growth defects associated with traditional glucose-based fermentation [30]. The three-step enzymatic conversion of D-xylose to D-ribose achieved 9.55 g/L ribose production, demonstrating the feasibility of this approach [30].

Chemical Synthesis Limitations

Chemical synthesis routes suffer from inherent limitations that restrict industrial scalability [33] [34]. Multi-step protection/deprotection sequences result in low overall yields (30-45%) and generate significant waste streams [35]. The complexity of operations and time-consuming production steps make chemical synthesis economically unviable for large-scale production [33].

Patent literature reveals ongoing efforts to develop more efficient chemical routes [33] [34]. One patented process for 1,2,3-tri-O-acetyl-5-deoxy-ribofuranose involves eight evaporation steps and sixteen extraction operations, highlighting the complexity of current chemical approaches [34].

Process Development Challenges

Scale-up challenges include maintaining stereocontrol during transformations, managing heat and mass transfer in heterogeneous reactions, and developing robust purification protocols [36]. The use of toxic reagents such as tributyltin hydride in deoxygenation reactions presents environmental and safety concerns that limit industrial application [37].

Enzymatic processes offer improved environmental profiles but face challenges related to enzyme stability, substrate costs, and product recovery [29] [36]. The development of thermostable enzymes and improved cofactor regeneration systems represents active areas of research [29].

Economic Considerations

Economic analysis reveals significant cost disparities between production methods [38] [39]. Current market prices for D-ribose range from $2-100 per kilogram depending on purity and scale, with pharmaceutical-grade material commanding premium pricing [38] [39]. The cost structure includes raw materials (40-50%), energy (15-20%), labor (10-15%), and capital depreciation (15-25%) [28].

Regulatory and Quality Challenges

Pharmaceutical applications require compliance with Good Manufacturing Practice (GMP) standards, necessitating extensive documentation, validation, and quality control procedures [33]. The transition from research-scale to GMP production often requires complete process redesign and substantial capital investment [28].

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful tools for characterizing D-ribofuranose conformers, providing detailed information about molecular structure, dynamics, and conformational preferences through coupling constants and chemical shifts.

Proton NMR Spectroscopic Features

The conformational analysis of D-ribofuranose derivatives relies heavily on characteristic coupling constants between furanose ring protons. The most diagnostic parameters include the vicinal coupling constants J1,2, J2,3, and J3,4, which provide direct information about the dihedral angles between adjacent carbon atoms [1] [2].

For 2,3-O-isopropylidene-β-D-ribofuranosides, the NMR signatures are particularly distinctive. These compounds adopt the 4T0/E0 conformation, characterized by approximately zero coupling constants between trans-oriented H1 and H2 protons (J1,2 ≈ 0 Hz) and between trans-oriented H3 and H4 protons (J3,4 ≈ 0 Hz) [2]. The J2,3 coupling constant consistently measures 5.86 Hz, indicating a cis-orientation of these protons with a torsion angle near 0° [2].

Upon acetylation at the 5-position, a subtle but significant conformational shift occurs. The 5-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranosides adopt the E0/1T0 conformation, which maintains J1,2 ≈ 0 Hz but introduces a small J3,4 coupling of approximately 0.73-1.10 Hz [2]. This change reflects a slight increase in the H3-C3-C4-H4 torsion angle from the ideal 4T0/E0 geometry.

Unprotected ribonucleosides exhibit more complex coupling patterns. Uridine, adenosine, and guanosine typically display J1,2 values ranging from 5.49-6.41 Hz, J2,3 values around 5.19 Hz, and J3,4 values of 3.05-3.97 Hz [2]. These parameters are consistent with 2E-like conformations in the southern hemisphere of the pseudorotational wheel. Cytidine demonstrates a distinct pattern with J1,2 = 3.97 Hz and J3,4 = 4.57 Hz, indicating a preference for the 3E-like conformation [2].

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides complementary information about ribofuranose conformers through chemical shift correlations with ring puckering. The chemical shifts of ribose carbons demonstrate a remarkable correlation with the conformational equilibrium between North (N) and South (S) forms [3].

For β-D-ribofuranose, the 13C NMR spectrum in deuterium oxide exhibits characteristic signals: C1 at approximately 88-110 ppm, C2 at 80-86 ppm, C3 at 80-84 ppm, C4 at 84-89 ppm, and C5 at 61-65 ppm [4]. These chemical shifts are sensitive to conformational changes, with variations of several ppm observed between different conformers [3].

The use of heteronuclear chemical shift correlation spectroscopy (HSQC) has proven particularly valuable for assigning carbon resonances in ribofuranose derivatives. This technique enables the direct correlation of proton and carbon chemical shifts, facilitating unambiguous assignment of all non-quaternary carbons [3].

Conformational Analysis Through Coupling Constants

The relationship between coupling constants and molecular geometry follows the Karplus equation, which relates vicinal coupling constants to dihedral angles [2]. For D-ribofuranose derivatives, zero coupling constants (J ≈ 0 Hz) indicate dihedral angles in the 80-100° range, characteristic of trans-oriented protons in specific conformations.

The diagnostic value of coupling constants is exemplified in the distinction between different protecting group strategies. The 2,3-O-isopropylidene group constrains the furanose ring to adopt conformations other than the typically observed 3T2 and 2T3 forms, thereby providing a clear conformational signature [2].

Mass Spectrometric Profiling Strategies

Mass spectrometry provides comprehensive structural information through fragmentation patterns and accurate mass determination. The ionization and fragmentation behavior of D-ribofuranose depends significantly on the ionization mode and energy conditions employed.

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, D-ribofuranose (molecular weight 150.0528 Da) typically forms deprotonated molecular ions [M-H]- at m/z 149 in negative mode [5]. The fragmentation pattern in ESI(-)/MS/MS is characterized by sequential loss of formaldehyde (CH2O, 30 Da) and water (H2O, 18 Da) molecules.

The primary fragmentation pathway involves loss of formaldehyde from the C5 position, yielding a fragment at m/z 119 [5]. Subsequent dehydration produces ions at m/z 100, while loss of two formaldehyde molecules generates fragments at m/z 89. A characteristic fragment at m/z 71 results from loss of two formaldehyde molecules followed by dehydration [5].

ESI(+)/MS/MS spectra provide limited structural information for ribofuranose derivatives, as positive mode ionization primarily yields fragmentation ions derived from attached aglycones rather than the sugar moiety itself [5].

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI-TOF mass spectrometry reveals distinct fragmentation patterns depending on the time scale of analysis. In-source decay (ISD) spectra, which capture fragments formed within 400 nanoseconds, show predominant formation of C3H3O2- ions at m/z 71 [6]. This fragment arises through X-type cross-ring cleavage, demonstrating the site-selective fragmentation of D-ribofuranose.

Post-source decay (PSD) analysis reveals metastable fragmentation processes, with major signals at m/z 119, 100, and 89 [6]. The PSD fragmentation pattern indicates both X-type and A-type cleavage pathways, with the relative intensities providing information about the kinetics of fragmentation processes.

Site-Selective Fragmentation Analysis

Isotopic labeling studies using 13C-labeled D-ribofuranose have revealed remarkable site selectivity in fragmentation processes. The consistent involvement of the C5 carbon in major fragmentation pathways demonstrates the particular lability of this position toward low-energy electrons [6].

The fragmentation mechanisms involve initial electron capture near zero electron volts, followed by characteristic decomposition through loss of formaldehyde and water molecules. This process demonstrates the pronounced fragility of the C5 carbon in D-ribofuranose, which corresponds to the C4 position in nucleic acid structures [6].

X-Ray Crystallographic Analysis of Ribofuranose Conformers

X-ray crystallography provides the most direct and unambiguous method for determining the three-dimensional structure of D-ribofuranose conformers in the solid state. The technique reveals precise atomic coordinates, bond lengths, and torsion angles that define specific conformational states.

Crystal Structure Determination

Single-crystal X-ray diffraction analysis of D-ribofuranose derivatives has been challenging due to the compound's tendency to form multiple conformers and its high flexibility. However, successful structure determinations have been achieved for various protected derivatives and nucleoside analogs [1] [7].

The crystal structure of 2,3-O-isopropylideneuridine demonstrates the 4T3 conformation with ring-puckering parameters q = 0.212 Å and φ = 124.4° [2]. The pseudorotation parameter P = 217.0° places this conformer in the southwest region of the pseudorotational wheel. The structure exhibits characteristic torsion angles: C4-O4-C1-C2 = 7.47°, O4-C1-C2-C3 = 7.04°, C1-C2-C3-C4 = -18.05°, and C2-C3-C4-O4 = 22.63° [2].

High-resolution X-ray and neutron diffraction studies of methyl β-D-ribofuranoside at 100 K and 15 K have provided exceptionally precise structural parameters [7]. These studies reveal bond distances accurate to within experimental uncertainty and demonstrate the validity of theoretical calculations when compared with experimental data.

Conformational Analysis Through Crystallographic Data

The Cambridge Structural Database (CSD) contains extensive crystallographic data for ribofuranose derivatives, enabling systematic conformational analysis across different compound types [2]. Analysis of these structures reveals that β-D-ribofuranosides predominantly adopt conformations in the E0-E2 region of the pseudorotational wheel when constrained by protecting groups.

The influence of crystal packing effects on conformational preferences has been documented through comparative studies of different crystal forms. While individual molecules may adopt slightly different conformations due to packing constraints, the overall conformational preferences remain consistent with solution-phase behavior [7].

Structural Validation Through Density Functional Theory

Density functional theory calculations have been systematically validated against crystallographic data to assess the accuracy of computational methods for ribofuranose conformational analysis [7]. The B3LYP functional with appropriate basis sets provides excellent agreement with experimental bond distances and angles, typically within 0.003 Å for bond lengths and 0.2° for torsion angles.

The combination of X-ray crystallography and DFT calculations has enabled the identification of stable conformers and the quantification of their relative energies. For methyl 2,3-O-isopropylidene-β-D-ribofuranoside, seven distinct conformers have been identified, with the most stable structure accounting for 56% of the population [2].

Chromatographic Separation and Purity Assessment

Chromatographic techniques provide essential tools for the separation, purification, and purity assessment of D-ribofuranose derivatives. The choice of chromatographic method depends on the specific physicochemical properties of the target compounds and the required level of separation.

High-Performance Liquid Chromatography (HPLC)

Hydrophilic interaction liquid chromatography (HILIC) has proven particularly effective for D-ribofuranose derivatives. The Amaze HD column (4.6×250 mm, 5 μm) with 85% acetonitrile containing 15 mM ammonium acetate at pH 4 provides excellent separation of tetraacetyl ribofuranose from ribose [8]. Detection is typically achieved using evaporative light scattering detection (ELSD) due to the lack of significant UV chromophores in unmodified sugars.

Reverse-phase HPLC using the Newcrom R1 column offers an alternative approach for ribofuranose derivatives with sufficient hydrophobic character. The mobile phase consists of acetonitrile, water, and phosphoric acid, with the phosphoric acid replaceable by formic acid for mass spectrometry-compatible applications [9]. This method is scalable for preparative separations and suitable for pharmacokinetic studies.

Ion Exchange Chromatography

Ion exchange chromatography using Dowex resins provides effective separation of ribomononucleotides and related compounds. Dowex 1-X10 and Dowex 2-X10 resins in the formate form enable rapid separation (1-2 hours) with formate solution gradients [10]. The method successfully separates cytidine monophosphate, adenosine monophosphate, uridine monophosphate, and guanosine monophosphate, with detection limits from 25 μg to 1 mg per ml of packed resin.

Anion exchange HPLC has been employed for the separation of nucleotides and their modified forms, with particular utility for detecting residual nucleoside triphosphates and capping agents in therapeutic applications [11]. The method provides high resolution for phosphorylated ribofuranose derivatives and enables quantitative analysis of complex mixtures.

Size Exclusion Chromatography

Size exclusion chromatography serves as a complementary technique for aggregate quantitation and the removal of polymeric impurities from ribofuranose preparations [11]. The method is particularly valuable for assessing the presence of higher molecular weight species that may form during synthesis or storage.

Purity Assessment Methodologies

Comprehensive purity assessment requires multiple analytical approaches. Computational techniques for peak purity estimation using the Akaike information criterion provide objective methods for determining the number of components in chromatographic peaks [12]. This approach eliminates the need for manual peak identification and provides quantitative measures of peak purity.

The development of uncertainty-based methods for purity assessment enables real-time validation of chromatographic separations. The Uncertainty Based on Current Information (UBCI) model expresses performance characteristics as functions of signal-to-noise ratios, hardware specifications, and software settings [13]. This approach facilitates the implementation of "live validation" protocols that continuously assess measurement uncertainty during analysis.

For ribofuranose derivatives, purity assessment must consider potential isomeric forms, anomeric mixtures, and conformational isomers. The combination of chromatographic separation with mass spectrometric detection provides the most comprehensive approach for identifying and quantifying all components in complex mixtures [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

Other CAS

Wikipedia

Dates

Explore Compound Types